Antimony difluoride trichloride

Liquid‑phase fluorination PCE conversion Mixed antimony halide catalysis

Antimony difluoride trichloride (also referenced as antimony(V) trichloride difluoride or SbCl₃F₂) is a mixed halogen Lewis acid of pentavalent antimony belonging to the SbCl₅₋ₓFₓ series. In the solid state it forms cis‑fluorine‑bridged tetrameric units with distorted octahedral Sb coordination.

Molecular Formula Cl3F2S
Molecular Weight 266.11 g/mol
CAS No. 24626-20-8
Cat. No. B1517151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony difluoride trichloride
CAS24626-20-8
Molecular FormulaCl3F2S
Molecular Weight266.11 g/mol
Structural Identifiers
SMILES[F-].[F-].[Cl-].[Cl-].[Cl-].[Sb+5]
InChIInChI=1S/3ClH.2FH.Sb/h5*1H;/q;;;;;+5/p-5
InChIKeyVXNJSWAPZBCJCG-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony Difluoride Trichloride (SbF₂Cl₃, CAS 24626-20-8) – Mixed-Valence Antimony(V) Chlorofluoride for Selective Liquid-Phase Fluorination


Antimony difluoride trichloride (also referenced as antimony(V) trichloride difluoride or SbCl₃F₂) is a mixed halogen Lewis acid of pentavalent antimony belonging to the SbCl₅₋ₓFₓ series. In the solid state it forms cis‑fluorine‑bridged tetrameric units with distorted octahedral Sb coordination [1]. Characterized extensively by single‑crystal X‑ray diffraction, Raman and ¹²¹Sb Mössbauer spectroscopy, it is recognized as a pre‑prepared active species for catalytic liquid‑phase Cl/F‑exchange fluorination of chlorinated hydrocarbons using anhydrous HF [2]. Unlike the simple pentahalides SbCl₅ or SbF₅, the mixed halide composition enables a tunable balance between Lewis acidity, fluoride‑donor capacity, and resistance to irreversible SbV→SbIII reduction – a factor that directly determines catalyst lifetime and process economics in continuous fluorination loops.

Why Generic Antimony(V) Halides Cannot Replace SbF₂Cl₃ in Selective Fluorination Processes


The SbCl₅–HF system generates a mixture of antimony(V) chlorofluorides in situ, but the distribution of active species, the degree of over‑fluorination, and the rate of catalyst deactivation through SbV→SbIII reduction vary markedly with the average Cl/F ratio [1]. Commercially pre‑prepared SbF₂Cl₃ provides a defined starting composition that avoids the induction period and side‑product spectrum of the in‑situ system. More critically, the mixed halides with intermediate fluorine content (SbF₂Cl₃ and SbFCl₄) exhibit a distinct profile in PCE fluorination: they deliver a different trade‑off between conversion, selectivity toward the desired CHF₂‑bearing product, and the percentage of SbIII formed, relative to both SbCl₅ and the highly fluorinated members SbCl₂F₃ and SbClF₄ [2]. This performance profile cannot be replicated by simply adjusting the HF/SbCl₅ ratio in situ, making pre‑prepared SbF₂Cl₃ a non‑interchangeable procurement choice for processes where precise control of selectivity versus catalyst stability is required.

Quantitative Differentiation of SbF₂Cl₃ from Closest Antimony(V) Halide Analogs in Liquid‑Phase Fluorination Catalysis


Catalytic Conversion of Perchloroethylene (PCE) – SbF₂Cl₃ vs. SbCl₅ and Mixed Halides

Under identical conditions (90 °C, 10 bar N₂, liquid HF, 4 h reaction), pre‑prepared SbF₂Cl₃ (SbCl₃F₂) achieved a PCE conversion of ~52–58 %, comparable to pre‑fluorinated SbCl₅ (~57 %) and SbCl₄F (~58 %), and substantially higher than non‑pre‑fluorinated SbCl₅ (~47 %) [1]. The more highly fluorinated analogs SbCl₂F₃ and SbClF₄ reached 68 % and 70 % conversion, respectively, but accompanied by a different selectivity pattern [1].

Liquid‑phase fluorination PCE conversion Mixed antimony halide catalysis

Selectivity toward CClF₂CHCl₂ (HCFC‑123) – SbF₂Cl₃ vs. SbCl₅, SbCl₄F, SbCl₂F₃, and SbClF₄

The selectivity to the desired Cl/F‑exchange product CClF₂CHCl₂ for SbF₂Cl₃ was ~53 %, very close to that of SbCl₄F (~54 %) and pre‑fluorinated SbCl₅ (~57 %), and distinctly higher than that of un‑pre‑fluorinated SbCl₅ (~46 %) [1]. The highly fluorinated members SbCl₂F₃ and SbClF₄ gave selectivities of ~70 % and ~66 %, respectively, but also generated a different by‑product profile [1].

Fluorination selectivity HCFC‑123 SbCl₃F₂ selectivity

Resistance to Irreversible Sb(V) → Sb(III) Reduction – Catalyst Longevity Indicator

The fraction of Sb(V) reduced to inactive Sb(III) during PCE fluorination was markedly lower for pre‑prepared SbF₂Cl₃ (~10 %) compared with un‑pre‑fluorinated SbCl₅ (~71 %) and pre‑fluorinated SbCl₅ (~57 %) [1]. SbCl₄F showed slightly higher reduction (~13 %), while the highly fluorinated SbCl₂F₃ and SbClF₄ reduced only ~8 % [1]. The data indicate that incorporation of even two fluorine ligands into the antimony coordination sphere substantially suppresses the reductive decomposition pathway that necessitates continuous Cl₂ co‑feed in traditional SbCl₅‑based processes.

Catalyst deactivation SbV reduction SbCl₃F₂ stability

Graphite Intercalation Ability – c‑Axis Identity Period Progression in SbCl₄F and SbCl₃F₂

Both SbCl₄F and SbF₂Cl₃ (SbCl₃F₂) intercalate into graphite to form staged compounds. For SbCl₄F‑graphite, the c‑axis identity periods are 9.30 Å (stage 1), 12.69 Å (stage 2), and 16.04 Å (stage 3) [1]. The isostructural intercalation behavior of SbF₂Cl₃ is explicitly noted [1], establishing that mixed chlorofluorides with a Cl/F ratio near 4:1 to 3:2 produce well‑defined staged graphite intercalation compounds, in contrast to SbCl₅ and SbF₅ which yield different gallery heights and staging kinetics [2].

Graphite intercalation compounds SbCl₃F₂ staging c‑axis identity period

Melting Point and Physical State Differentiation – Solid SbF₂Cl₃ vs. Liquid SbCl₅ and SbF₅

SbF₂Cl₃ is reported to melt at 55 °C [1], making it a solid at ambient temperature, whereas the parent pentahalides SbCl₅ and SbF₅ are liquids with melting points of 2.8 °C and 8.3 °C, respectively [2]. This difference directly impacts storage, transfer, and metering in industrial fluorination plants.

Antimony halide physical properties SbCl₃F₂ melting point Catalyst handling

Tetrameric cis‑Fluorine‑Bridged Structure – Preorganization for Bidentate Substrate Activation

Single‑crystal X‑ray diffraction establishes that SbF₂Cl₃ crystallizes in the tetragonal space group I‑4 with a = 12.816 Å, c = 7.581 Å, Z = 8 [1]. The structure consists of cis‑fluorine‑bridged tetramers in which each Sb center adopts a distorted octahedral coordination with three chlorine and three fluorine ligands (two bridging, one terminal) [1]. This is in contrast to monomeric SbCl₅ (trigonal bipyramidal) and polymeric SbF₅ (cis‑fluorine‑bridged chains), positioning SbF₂Cl₃ as a structurally preorganized Lewis acid with two accessible bridging fluoride positions that can facilitate bidentate substrate activation during Cl/F exchange.

SbCl₃F₂ crystal structure cis‑fluorine‑bridged tetramer Lewis acid preorganization

Best-Fit Application Scenarios for SbF₂Cl₃ Based on Differentiated Performance Evidence


Selective Liquid‑Phase Production of HCFC‑123 (CClF₂CHCl₂) from PCE with Extended Catalyst Cycle Life

SbF₂Cl₃ delivers a selectivity‐stability combination that is not achievable with SbCl₅: ~53 % selectivity to HCFC‑123 coupled with only ~10 % Sb(III) formation, vs. ~46 % selectivity and 71 % Sb(III) for SbCl₅ under identical conditions (90 °C, 10 bar, liquid HF) [1]. This profile is suited to continuous or semi‑batch HCFC‑123 manufacturing where minimizing Cl₂ co‑feed for catalyst regeneration and reducing distillation load from over‑fluorinated by‑products are economic imperatives.

Pre‑Prepared Catalyst for Reproducible Lab‑Scale and Pilot‑Plant Fluorination without Induction‑Period Variability

In research and development settings where batch‑to‑batch reproducibility is paramount and the induction period associated with in‑situ SbCl₅ pre‑fluorination can obfuscate kinetic data, pre‑prepared crystalline SbF₂Cl₃ eliminates the variable induction phase and provides a well‑characterized starting material with defined tetrameric structure [2]. This enables accurate determination of intrinsic rate constants and activation parameters for Cl/F‑exchange reactions.

Graphite Intercalation Synthesis for Staged Conductive Composites

The ability of SbF₂Cl₃ to intercalate graphite and form well‑defined stage 1, 2, and 3 compounds with c‑axis identity periods comparable to SbCl₄F‑graphite (~9.30 Å, 12.69 Å, 16.04 Å) provides a route to conductive graphite intercalation compounds with tunable gallery heights that differ from those obtained with SbCl₅ or SbF₅ [3]. These materials are of interest as precursors for few‑layer graphene and as conductive fillers in specialty polymer composites.

Solid‑State Handling and Gravimetric Metering in Anhydrous Fluorination Facilities

With a melting point of 55 °C, SbF₂Cl₃ remains solid at ambient plant temperatures, in contrast to liquid SbCl₅ (m.p. 2.8 °C) and SbF₅ (m.p. 8.3 °C) [4]. This facilitates sealed‑container storage, gravimetric dispensing, and reduced volatile emissions during catalyst charging, which is especially valuable in fluorination facilities subject to stringent emission controls.

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